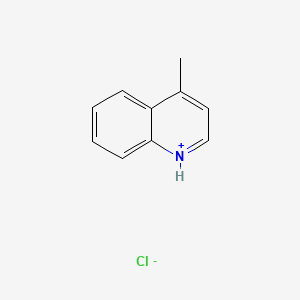

4-Methylquinolinium chloride

Description

4-Methylquinolinium chloride is a quaternary ammonium salt derived from 4-methylquinoline, where a methyl group is attached to the quinoline ring at the 4-position, and a chloride ion serves as the counterion. Quinolinium salts are widely studied for their applications in organic synthesis, catalysis, and materials science due to their ionic nature and tunable electronic properties .

Properties

IUPAC Name |

4-methylquinolin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNKZBOWNPYIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[NH+]C2=CC=CC=C12.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

491-35-0 (Parent) | |

| Record name | Lepidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-43-0 | |

| Record name | Quinoline, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lepidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methylquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural analogs of 4-methylquinolinium chloride, emphasizing substituent variations, synthesis routes, and applications:

Notes:

- 7-Methoxy-4-methylquinoline hydrochloride differs by a methoxy group at the 7-position, which enhances solubility and electronic effects compared to the parent this compound .

- 1-Benzyl-4-methylquinolinium chloride introduces a benzyl group at the 1-position, increasing steric bulk and altering reactivity in cross-coupling reactions .

- 4-Aminomethylquinoline hydrochloride (similarity score 0.88) replaces the methyl group with an aminomethyl moiety, enabling hydrogen bonding and expanded applications in coordination chemistry .

Physicochemical Properties

- Melting Points: Derivatives like 2-phenyl-4-quinoloylcarbamide (m.p. 232°C) and N'N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine (m.p. >300°C) demonstrate that aromatic substituents increase thermal stability .

- Crystal Packing: In 4-Methoxyanilinium chloride (structurally distinct but analogous in ionic nature), N–H⋯Cl hydrogen bonds govern crystal packing, a feature likely shared by this compound .

Q & A

Basic Research Questions

Q. How can I synthesize 4-methylquinolinium chloride with high purity, and what characterization methods are essential for confirming its structure?

- Methodology :

- Synthesis : Start with the quaternization of 4-methylquinoline using chlorinating agents (e.g., HCl gas in anhydrous conditions) under controlled temperature (40–60°C) to form the chloride salt. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallize from a polar aprotic solvent (e.g., ethanol/water mixture) to remove unreacted precursors. Assess purity via melting point determination and elemental analysis .

- Characterization : Confirm structure using - and -NMR to verify proton environments and carbon backbone. Compare experimental spectra with computational predictions (DFT-based simulations) for validation. IR spectroscopy can confirm the presence of the chloride counterion .

Q. What experimental design considerations are critical for studying the solubility of this compound in different solvents?

- Methodology :

- Solvent Selection : Test solvents spanning a range of polarities (e.g., water, DMSO, ethanol, chloroform). Use gravimetric or UV-Vis spectrophotometry to quantify solubility at 25°C and 37°C to assess temperature dependence .

- Reproducibility : Document solvent purity, equilibration time, and agitation methods. Triplicate measurements are essential to account for variability .

- Data Reporting : Include Hansen solubility parameters and correlate with solvent polarity indices. Tabulate results with standard deviations .

Advanced Research Questions

Q. How can I resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodology :

- Error Analysis : Verify NMR acquisition parameters (e.g., solvent deuteration, temperature, relaxation delays). Re-examine computational models (e.g., solvent effects in DFT simulations) and ensure proper proton assignment using 2D NMR techniques (COSY, HSQC) .

- Systematic Review : Compare your data with published crystallographic data (e.g., CCDC entries for similar quinolinium salts) to identify structural discrepancies. Apply the Cochrane framework for bias assessment in literature comparisons .

Q. What mechanistic pathways should be explored when this compound exhibits unexpected reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Conduct time-resolved UV-Vis or -NMR experiments to track intermediate formation. Vary nucleophile concentration to determine rate laws .

- Isotopic Labeling : Use - or -labeled substrates to trace reaction pathways. Pair with mass spectrometry to identify isotopic incorporation .

- Computational Modeling : Perform transition-state analysis (e.g., Gaussian or ORCA software) to identify steric/electronic barriers. Compare with crystallographic data (e.g., bond angles from single-crystal X-ray diffraction) .

Q. How do I design stability studies to assess the degradation products of this compound under varying pH conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (pH 2–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 14 days. Monitor degradation via HPLC-MS to identify byproducts .

- Kinetic Modeling : Use Arrhenius or Q10 models to extrapolate shelf-life. Validate with real-time stability data at 25°C/60% RH .

- Structural Elucidation : Isolate degradation products via preparative chromatography and characterize using HRMS and 2D NMR. Compare fragmentation patterns with literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.